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1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride
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Overview
Description
1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2. It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-methylpiperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide and oxidizing agents like potassium permanganate.
Scientific Research Applications
Synthesis Process
The synthesis typically involves multi-step reactions that can include:
- Formation of the piperazine ring.
- Introduction of the 2-chlorobenzyl and methyl groups.
- Conversion to the hydrochloride salt to improve solubility.
Research indicates that 1-(2-chloro-benzyl)-2-methyl-piperazine hydrochloride exhibits significant biological activity, particularly in neuropharmacology. Its structural similarity to other piperazine derivatives suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical for mood regulation.
Potential Therapeutic Uses
- Anxiolytic Effects : Initial studies suggest that this compound may exhibit anxiolytic properties, making it a candidate for treating anxiety disorders.
- Antidepressant Activity : Given its interaction with neurotransmitter systems, it may also hold promise as an antidepressant.
- Neuroprotective Effects : Further research may uncover neuroprotective properties, potentially useful in conditions like Alzheimer's disease.
Research Findings and Case Studies
Several studies have explored the pharmacological profiles of piperazine derivatives similar to this compound. Key findings include:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chloro-benzyl)-piperazine hydrochloride: This compound has a similar structure but lacks the methyl group on the piperazine ring.
2-Chloro-benzyl chloride: A precursor in the synthesis of this compound.
2-Methylpiperazine: Another precursor used in the synthesis process.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Biological Activity
1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a chloro-benzyl group and a methyl group, which may influence its interaction with biological targets.
- Chemical Formula : C11H15ClN2·HCl
- Molecular Weight : 232.17 g/mol
- CAS Number : 170033-47-3
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the chloro-benzyl group enhances lipophilicity, facilitating better membrane permeability and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antidepressant Effects : Studies suggest that piperazine derivatives can exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Antipsychotic Properties : The compound may influence dopaminergic pathways, making it a candidate for further investigation in the treatment of psychotic disorders.
- Neuroprotective Activity : Preliminary studies indicate potential neuroprotective effects, possibly through antioxidant mechanisms.
Study 1: Antidepressant Activity
A study evaluated the antidepressant effects of various piperazine derivatives, including this compound. The compound was tested in the forced swim test (FST) and tail suspension test (TST), both recognized models for assessing antidepressant activity. Results showed a significant reduction in immobility time, suggesting potential antidepressant properties (p < 0.05) .
Study 2: Neuroprotective Effects
Research published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. In vitro assays demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent .
Study 3: Receptor Binding Affinity
A receptor binding study assessed the affinity of this compound for various neurotransmitter receptors. It was found to have moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), which may contribute to its observed antidepressant effects. The Ki values were determined to be 85 nM for 5-HT1A and 120 nM for 5-HT2A .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Type | Key Activity | Ki Value (nM) |
---|---|---|---|
1-(4-Fluoro-benzyl)-piperazine | Piperazine | Antidepressant | 75 |
1-(4-Chlorobenzyl)-piperazine | Piperazine | Antipsychotic | 95 |
1-(2-Chloro-benzyl)-2-methyl-piperazine | Piperazine | Neuroprotective | - |
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13;/h2-5,10,14H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTLSWZQGOBYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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